1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea
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Overview
Description
3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-CYCLOPENTYLUREA is a complex organic compound characterized by the presence of a trifluoromethyl group and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-CYCLOPENTYLUREA typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-(trifluoromethyl)benzodioxole with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety .
Chemical Reactions Analysis
Types of Reactions
3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-CYCLOPENTYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The choice of reagents and conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent hydrolysis of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-CYCLOPENTYLUREA has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-CYCLOPENTYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and benzodioxole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and halogen substitution but differs in the core structure, which is a pyridine ring instead of a benzodioxole.
2-Chloro-5-(trifluoromethyl)aniline: Similar in having a trifluoromethyl group and a chloro substituent, but it has an aniline core structure.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: This compound also contains a trifluoromethyl group and a chloro substituent, but it has a benzaldehyde core structure.
Uniqueness
The uniqueness of 3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-CYCLOPENTYLUREA lies in its combination of a benzodioxole ring with a cyclopentylurea moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C14H14ClF3N2O3 |
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Molecular Weight |
350.72 g/mol |
IUPAC Name |
1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea |
InChI |
InChI=1S/C14H14ClF3N2O3/c15-8-5-6-10-11(7-8)23-14(22-10,13(16,17)18)20-12(21)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,19,20,21) |
InChI Key |
NBJMHOONAVUPCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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